5-Chloroquinolin-6-OL
Overview
Description
5-Chloroquinolin-6-OL is a quinoline derivative with the molecular formula C9H6ClNO. This compound is part of a larger family of quinoline derivatives known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry . The presence of a chlorine atom at the 5th position and a hydroxyl group at the 6th position on the quinoline ring structure imparts unique chemical properties to this compound .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as quinoline derivatives, have been found to exhibit broad-spectrum antibacterial effects .
Mode of Action
The exact mode of action of 5-Chloroquinolin-6-OL is currently unknown . Research on similar compounds suggests that they may interact with bacterial proteins, thereby displaying a broad-spectrum antibacterial effect .
Biochemical Pathways
It has been suggested that similar compounds may target both bacterial lpta and top iv proteins .
Result of Action
Similar compounds have been found to exert bactericidal activity at higher concentrations .
Biochemical Analysis
Biochemical Properties
The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
It has been found that similar compounds, such as Cloxyquin, have shown activity against certain types of bacteria .
Temporal Effects in Laboratory Settings
It has been found that similar compounds, such as Chlorquinaldol, have shown antimicrobial activity over time .
Dosage Effects in Animal Models
There is currently no available information on the effects of varying dosages of 5-Chloroquinolin-6-OL in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-6-OL typically involves the chlorination of quinolin-6-OL. One common method is the reaction of quinolin-6-OL with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent over-chlorination and to ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinolin-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroquinolin-6-OL has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Chloro-8-quinolinol: Another chlorinated quinoline derivative with similar antimicrobial properties.
5,7-Dichloroquinolin-8-ol: Exhibits enhanced antimicrobial activity due to the presence of two chlorine atoms.
8-Hydroxyquinoline: A non-chlorinated derivative with broad-spectrum antimicrobial activity.
Uniqueness: 5-Chloroquinolin-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloroquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKMSHRIEDVXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60802906 | |
Record name | 5-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60802906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64165-35-1 | |
Record name | 5-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60802906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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